molecular formula C25H34O B1249018 Apo-12'-lycopenal CAS No. 1071-52-9

Apo-12'-lycopenal

Cat. No. B1249018
CAS RN: 1071-52-9
M. Wt: 350.5 g/mol
InChI Key: CTKROHWZDNWNMY-MSWJQUEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apo-12’-lycopenal is an innovative biomedical medication derived from lycopene . Lycopene is an innate chromatic compound abundantly present in botanical produce . This substance exhibits antioxidant and anti-inflammatory attributes . It promotes adipocyte differentiation via peroxisome proliferator-activated receptor gamma activation .


Molecular Structure Analysis

Lycopene, from which Apo-12’-lycopenal is derived, is an unsaturated acyclic hydrocarbon . It is an open-polyene chain lacking the b-ionone ring structure . The synthetic lycopene contains approximately 70% of all-trans-lycopene, up to 23% of 5-cis-lycopene, and minor quantities of other cis-isomers .


Chemical Reactions Analysis

The current literature suggests that the majority of lycopene is cleaved eccentrically by BCO2 . Single nucleotide polymorphisms and dietary fat influence lycopene absorption and thus modify its health effects .


Physical And Chemical Properties Analysis

Apo-12’-lycopenal occurs as a red to dark violet crystalline powder . It is insoluble in water and nearly insoluble in methanol and ethanol, but is freely soluble in chloroform and tetrahydrofuran . A 1% solution of lycopene in chloroform is clear and has intensive orange-red colour .

Scientific Research Applications

Apo-12'-lycopenal and Adipocyte Differentiation

Apo-12'-lycopenal, a metabolite of lycopene, has shown potential in promoting adipocyte differentiation. A study by Takahashi et al. (2018) found that apo-12'-lycopenal selectively activates peroxisome proliferator-activated receptor γ (PPARγ), a key regulator in glucose and lipid metabolism. This activation leads to increased adipocyte differentiation, higher mRNA levels of PPARγ, enhanced adiponectin secretion, and improved insulin-stimulated glucose uptake in 3T3-L1 cells. These findings suggest that apo-12'-lycopenal could play a significant role in metabolic processes related to adipose tissue and glucose metabolism (Takahashi et al., 2018).

Presence in Foods and Human Plasma

Research has identified the presence of various apo-lycopenals, including apo-12'-lycopenal, in raw and processed foods, as well as in human plasma. Kopec et al. (2010) developed a method to detect and quantify apo-lycopenals in different food sources and human plasma, revealing that these metabolites are widely present and suggesting their potential biological significance (Kopec et al., 2010).

Mechanism of Action

Research on lycopene metabolites, such as apo-12’-lycopenal, exhibited bioactivity in vitro . These lycopenoids can increase the expression of RARß, a retinoic acid target gene .

Safety and Hazards

Apo-12’-lycopenal is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKROHWZDNWNMY-MSWJQUEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apo-12'-lycopenal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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